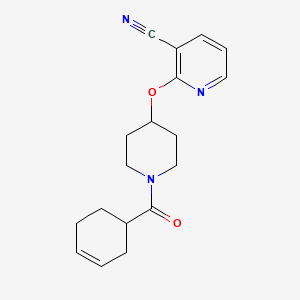

![molecular formula C26H25NO3S B2726738 (2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114852-53-7](/img/structure/B2726738.png)

(2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

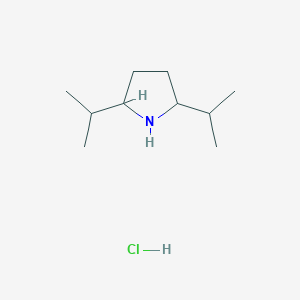

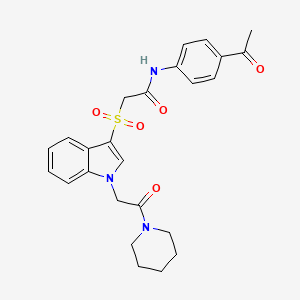

This compound is a complex organic molecule that contains several functional groups, including a benzothiazinone group (a sulfur-nitrogen heterocycle attached to a benzene ring) and two phenyl groups (benzene rings), one of which is substituted with two methyl groups and the other with an isopropyl group .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It likely has a rigid, planar benzothiazinone core, with the phenyl rings potentially adding some degree of rotational flexibility depending on their points of attachment .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dioxido-benzothiazinone group could enhance solubility in polar solvents, while the nonpolar phenyl rings could favor solubility in nonpolar solvents .Wissenschaftliche Forschungsanwendungen

Photoremovable Protecting Groups

The concept of photoremovable protecting groups (PPGs) is crucial in organic synthesis and biochemistry, enabling the selective exposure of functional groups in complex molecules under mild conditions. The research by Zabadal et al. (2001) on 2,5-dimethylphenacyl esters highlights the efficiency of certain dimethylphenyl derivatives as PPGs for carboxylic acids, providing a foundation for understanding the photochemical properties of related compounds like (2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone. The study demonstrates high chemical yields of free carboxylic acids upon irradiation, indicating potential applications in synthesizing "caged" bioactive compounds for controlled release in biological systems (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Molecular Structure and Interactions

The crystal structure and molecular interactions of benzothiazole and diphenyl methanone derivatives, such as the title compound, provide insights into their potential application in designing novel materials and pharmaceuticals. Venugopala et al. (2012) elucidated the structure of a benzothiazole-diphenyl methanone derivative, revealing significant dimeric units and interactions that could be foundational in understanding the reactivity and binding properties of this compound (Venugopala, Nayak, Govender, Kruger, & Maguire, 2012).

Novel Synthetic Pathways

Exploring novel synthetic pathways for creating therapeutic agents or materials is another application. For instance, Komatsu and Minami (1995) described the synthesis of a dual inhibitor targeting thromboxane A2 synthetase and 5-lipoxygenase, showcasing the versatility of dimethylphenyl derivatives in medicinal chemistry. Such methodologies could be adapted for synthesizing analogs of this compound with specific therapeutic targets (Komatsu & Minami, 1995).

Catalysis and Material Science

The development of polymeric materials with specific functional groups, such as quaternary ammonium pendants for conductivity and stability, is a key area of research. Shi et al. (2017) explored poly(arylene ether sulfone)s bearing dimethylphenyl groups, which could inform the design of materials based on this compound for applications in membranes or as catalysts in chemical reactions (Shi, Chen, Zhou, Weng, Zhang, Chen, & An, 2017).

Drug Design and DNA Binding

In drug design, understanding the binding interactions of compounds with biological macromolecules is crucial. Guhathakurta et al. (2017) synthesized a novel Schiff base ligand and investigated its DNA binding aspects, providing a model for how derivatives of this compound could interact with DNA or proteins, paving the way for novel drug designs (Guhathakurta, Basu, Purohit, Bandyopadhyay, Kumar, Chowdhury, & Naskar, 2017).

Eigenschaften

IUPAC Name |

(2,4-dimethylphenyl)-[1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO3S/c1-17(2)20-10-12-21(13-11-20)27-16-25(26(28)22-14-9-18(3)15-19(22)4)31(29,30)24-8-6-5-7-23(24)27/h5-17H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTXDIRWQJHKKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![methyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B2726659.png)

![N-(1-Cyanocyclohexyl)-2-[3-(2,6-difluorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide](/img/structure/B2726665.png)

![3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2726676.png)